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Compound Name: 2-tert-Butyl-1H-indole

Cat. No.: B162330 Get Quote

The indole ring system is an electron-rich heterocycle, making it highly susceptible to

electrophilic attack.[1][2] The lone pair of electrons on the nitrogen atom is delocalized into the

pyrrole ring, increasing the electron density, particularly at the C3 position.[1] Consequently,

electrophilic substitution on unsubstituted 1H-indole overwhelmingly occurs at the C3 position.

This preference is attributed to the formation of a more stable carbocation intermediate where

the aromaticity of the benzene ring is preserved.

The Influence of the 2-tert-Butyl Group
The presence of a bulky tert-butyl group at the C2 position introduces significant steric

hindrance around the C3 position.[3] This steric bulk is expected to be a dominant factor in

determining the regioselectivity of electrophilic attack. While the tert-butyl group is weakly

electron-donating via induction, its steric influence is anticipated to direct incoming

electrophiles to less hindered positions on the indole ring, primarily the C3 position if the

electrophile is small enough, or to positions on the benzene ring, such as C5 or C6.

Electrophilic Substitution Reactions of 2-tert-Butyl-
1H-indole
The following sections detail the expected reactivity of 2-tert-Butyl-1H-indole with common

electrophilic reagents, supported by general mechanisms and representative experimental

protocols adapted from related indole derivatives.
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Nitration
Nitration of indoles can be challenging due to the sensitivity of the indole ring to strong acidic

and oxidizing conditions.[4] Milder nitrating agents are often preferred to avoid degradation of

the starting material. For 2-tert-Butyl-1H-indole, nitration is expected to be highly influenced

by the steric hindrance at C2.

Expected Regioselectivity: While C3 is electronically favored, the bulky tert-butyl group may

direct the nitro group to the C3 position if the nitrating agent is not excessively bulky, or to the

C5 or C6 positions of the benzene ring.

Table 1: Summary of Expected Nitration of 2-tert-Butyl-1H-indole

Reagent(s) Expected Major Product(s)
Reference for General
Conditions

t-BuONO
3-Nitro-2-tert-butyl-1H-indole

or C5/C6-nitro derivatives
[5][6][7]

NH₄NO₃ / (CF₃CO)₂O
3-Nitro-2-tert-butyl-1H-indole

or C5/C6-nitro derivatives
[4]

General Reaction Mechanism: Nitration

2-tert-Butyl-1H-indole Wheland Intermediate
(Attack at C3)

+ NO₂⁺

NO₂⁺

3-Nitro-2-tert-butyl-1H-indole- H⁺

Click to download full resolution via product page

Caption: General mechanism for the C3 nitration of 2-tert-Butyl-1H-indole.

Representative Experimental Protocol (Adapted from Nitration of Indolines)[5]
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To a solution of 2-tert-Butyl-1H-indole (1.0 mmol) in acetonitrile (5 mL) is added tert-butyl

nitrite (1.5 mmol). The reaction mixture is stirred at a specified temperature (e.g., room

temperature to 60 °C) and monitored by TLC. Upon completion, the solvent is removed under

reduced pressure, and the residue is purified by column chromatography on silica gel to afford

the nitrated product.

Halogenation
Halogenation of indoles is a common transformation. N-halosuccinimides (NBS, NCS) are often

used as mild sources of electrophilic halogens.

Expected Regioselectivity: The steric hindrance of the 2-tert-butyl group is expected to play a

significant role. Bromination with NBS is likely to occur at the C3 position, or potentially at C5 or

C6 if the C3 position is sufficiently hindered.

Table 2: Summary of Expected Halogenation of 2-tert-Butyl-1H-indole

Reagent(s) Expected Major Product(s)
Reference for General
Conditions

N-Bromosuccinimide (NBS) 3-Bromo-2-tert-butyl-1H-indole [8][9][10]

N-Chlorosuccinimide (NCS) 3-Chloro-2-tert-butyl-1H-indole [9]

General Reaction Mechanism: Halogenation with NBS

2-tert-Butyl-1H-indole Wheland Intermediate
(Attack at C3)

+ 'Br⁺' (from NBS)

NBS

3-Bromo-2-tert-butyl-1H-indole- H⁺

Click to download full resolution via product page

Caption: General mechanism for the C3 bromination of 2-tert-Butyl-1H-indole.
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Representative Experimental Protocol (Adapted from Bromination of Indoles)[8]

To a stirred solution of 2-tert-Butyl-1H-indole (1.0 mmol) in a suitable solvent such as

dichloromethane or acetonitrile (10 mL) at 0 °C is added N-Bromosuccinimide (1.05 mmol)

portion-wise. The reaction is stirred at 0 °C and allowed to warm to room temperature while

being monitored by TLC. Upon completion, the reaction mixture is quenched with aqueous

sodium thiosulfate solution, and the product is extracted with an organic solvent. The combined

organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by column

chromatography.

Vilsmeier-Haack Acylation (Formylation)
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and

heteroaromatic compounds using a Vilsmeier reagent, typically generated from phosphorus

oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11]

Expected Regioselectivity: Due to the steric bulk of the 2-tert-butyl group, formylation at the C3

position might be hindered. However, as the Vilsmeier reagent is a relatively small electrophile,

C3 formylation is still a likely outcome.

Table 3: Summary of Expected Vilsmeier-Haack Formylation of 2-tert-Butyl-1H-indole

Reagent(s) Expected Major Product
Reference for General
Conditions

POCl₃, DMF
2-tert-Butyl-1H-indole-3-

carbaldehyde
[11][12][13]

General Reaction Mechanism: Vilsmeier-Haack Formylation
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Vilsmeier Reagent Formation Electrophilic Substitution

DMF

Vilsmeier Reagent
[ClCH=N⁺(CH₃)₂]Cl⁻

+ POCl₃

POCl₃ 2-tert-Butyl-1H-indole

Iminium Salt Intermediate

+ Vilsmeier Reagent

2-tert-Butyl-1H-indole-3-carbaldehyde

Hydrolysis

Click to download full resolution via product page

Caption: General mechanism for the Vilsmeier-Haack formylation.

Representative Experimental Protocol (Adapted from Vilsmeier-Haack reaction of indoles)[13]

To a cooled (0 °C) solution of N,N-dimethylformamide (3.0 mmol) is added phosphorus

oxychloride (1.2 mmol) dropwise. The mixture is stirred for 30 minutes at 0 °C to form the

Vilsmeier reagent. A solution of 2-tert-Butyl-1H-indole (1.0 mmol) in DMF is then added, and

the reaction mixture is stirred at room temperature or heated as required, while being

monitored by TLC. After completion, the reaction is quenched by pouring it onto ice and

neutralizing with an aqueous base (e.g., NaOH or NaHCO₃). The product is then extracted with

an organic solvent, and the combined organic layers are washed, dried, and concentrated. The

crude product is purified by column chromatography.

Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the indole ring, typically at the C3

position, using an acyl halide or anhydride and a Lewis acid catalyst.[14][15]
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Expected Regioselectivity: The steric hindrance of the 2-tert-butyl group will likely make C3

acylation challenging, especially with bulky acylating agents. Reaction at C5 or C6 might be

competitive.

Table 4: Summary of Expected Friedel-Crafts Acylation of 2-tert-Butyl-1H-indole

Reagent(s) Expected Major Product(s)
Reference for General
Conditions

Acyl halide, Lewis Acid (e.g.,

AlCl₃, SnCl₄)

3-Acyl-2-tert-butyl-1H-indole or

C5/C6-acyl derivatives
[14][15][16][17]

General Reaction Mechanism: Friedel-Crafts Acylation

2-tert-Butyl-1H-indole Wheland Intermediate
(Attack at C3)

+ R-C=O⁺

R-C=O⁺

3-Acyl-2-tert-butyl-1H-indole- H⁺

Click to download full resolution via product page

Caption: General mechanism for the Friedel-Crafts acylation at the C3 position.

Representative Experimental Protocol (Adapted from Acylation of Indoles)[15]

To a stirred suspension of a Lewis acid (e.g., AlCl₃, 1.2 mmol) in a dry solvent (e.g.,

dichloromethane) at 0 °C is added the acyl chloride (1.1 mmol). The mixture is stirred for 15-30

minutes. A solution of 2-tert-Butyl-1H-indole (1.0 mmol) in the same solvent is then added

dropwise. The reaction is stirred at 0 °C or room temperature and monitored by TLC. Upon

completion, the reaction is quenched by carefully adding ice-water and extracted with an

organic solvent. The organic layer is washed, dried, and concentrated. The product is purified

by column chromatography.

Mannich Reaction
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The Mannich reaction introduces an aminomethyl group onto the indole nucleus, typically at the

C3 position, by reacting the indole with formaldehyde and a secondary amine.[18]

Expected Regioselectivity: The Mannich reaction generally proceeds under mild conditions,

and the electrophile (an iminium ion) is relatively small. Therefore, substitution at the C3

position to yield the corresponding gramine analogue is expected, despite the steric hindrance.

[19][20]

Table 5: Summary of Expected Mannich Reaction of 2-tert-Butyl-1H-indole

Reagent(s) Expected Major Product
Reference for General
Conditions

CH₂O, R₂NH
3-(Aminomethyl)-2-tert-butyl-

1H-indole
[18][19][20][21][22]

General Reaction Mechanism: Mannich Reaction

Iminium Ion Formation Electrophilic Substitution

CH₂O

Iminium Ion
[CH₂=N⁺R₂]

+ R₂NH, - H₂O

R₂NH 2-tert-Butyl-1H-indole

Wheland Intermediate
(Attack at C3)

+ Iminium Ion

3-(Aminomethyl)-2-tert-butyl-1H-indole

- H⁺

Click to download full resolution via product page
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Caption: General mechanism for the Mannich reaction on 2-tert-Butyl-1H-indole.

Representative Experimental Protocol (Adapted from Mannich Reaction of Indoles)[20]

A mixture of a secondary amine (e.g., dimethylamine, 1.1 mmol) and aqueous formaldehyde

(1.1 mmol) is prepared. To this mixture, a solution of 2-tert-Butyl-1H-indole (1.0 mmol) in a

suitable solvent (e.g., acetic acid, ethanol) is added. The reaction is stirred at room temperature

or heated as necessary and monitored by TLC. After the reaction is complete, the mixture is

made alkaline with an aqueous base and extracted with an organic solvent. The combined

organic extracts are dried, concentrated, and the product is purified by column chromatography

or crystallization.

Conclusion
The reactivity of 2-tert-Butyl-1H-indole in electrophilic aromatic substitution is governed by a

delicate interplay between the inherent electronic properties of the indole nucleus and the

significant steric hindrance imposed by the 2-tert-butyl group. While the C3 position remains

the most electronically activated site, its accessibility to incoming electrophiles is diminished.

Consequently, the regioselectivity of these reactions is highly dependent on the size of the

electrophile and the specific reaction conditions. For smaller electrophiles, C3 substitution is

still a probable outcome. However, for bulkier electrophiles or under conditions that favor

thermodynamic control, substitution on the benzene ring (C5 or C6) may become competitive

or even predominant. The experimental protocols and mechanistic frameworks provided in this

guide serve as a foundation for further investigation and optimization of synthetic routes

involving this versatile indole derivative. Experimental validation is crucial to confirm the

predicted regiochemical outcomes and to develop efficient synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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